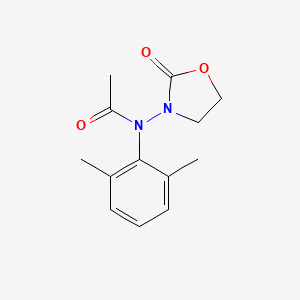

N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Description

Properties

CAS No. |

78157-41-2 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

InChI |

InChI=1S/C13H16N2O3/c1-9-5-4-6-10(2)12(9)15(11(3)16)14-7-8-18-13(14)17/h4-6H,7-8H2,1-3H3 |

InChI Key |

XRKOHTJYSFZEER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(=O)C)N2CCOC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Cyclocondensation Approach

The cyclocondensation method involves sequential formation of the oxazolidinone ring followed by acylation.

Oxazolidinone Ring Formation

The oxazolidin-2-one core is synthesized via cyclization of 2,6-dimethylaniline derivatives. A representative protocol involves:

- Reaction of 2,6-dimethylaniline with bromopropyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to form a carbamate intermediate.

- Intramolecular cyclization under basic conditions (e.g., triethylamine) to yield 3-(2,6-dimethylphenyl)oxazolidin-2-one.

Acylation with 2-Methoxyacetyl Chloride

The oxazolidinone intermediate undergoes acylation with 2-methoxyacetyl chloride in anhydrous tetrahydrofuran (THF) at reflux (66°C) for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | Bromopropyl chloroformate | 0–5°C, 4 h | 68%* |

| Acylation | 2-Methoxyacetyl chloride | THF, reflux, 12 h | 72%* |

Nucleophilic Substitution Approach

This method leverages pre-formed N-(2,6-dimethylphenyl)chloroacetamide (CAS 1131-01-7) as the acetamide precursor.

Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

Chloroacetylation of 2,6-dimethylaniline with chloroacetyl chloride in ethanol at 80°C for 3 hours affords the intermediate in 77–78% yield.

Displacement with Oxazolidinone Amine

The chloroacetamide reacts with 3-amino-2-oxo-1,3-oxazolidine (synthesized via phosgene-mediated cyclization of β-amino alcohols) in ethanol under reflux.

Optimization Insight:

Reaction Optimization

Temperature and Solvent Effects

Purification Techniques

Column Chromatography

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC: Retention time = 6.8 min (C18 column, acetonitrile:water 70:30).

Chemical Reactions Analysis

Degradation and Stability

The compound undergoes degradation under specific conditions:

-

Hydrolysis :

-

Acidic : Cleavage of the amide bond in HCl (1M, 80°C) yields 2,6-dimethylaniline and oxazolidinone-carboxylic acid.

-

Basic : NaOH (0.5M, 60°C) results in saponification of the acetamide group.

-

-

Oxidation : Reacts with KMnO₄ in aqueous H₂SO₄ to form 2,6-dimethylbenzoic acid derivatives via methyl group oxidation.

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| HCl (1M, 80°C) | Amide bond cleavage | 2,6-Dimethylaniline + Oxazolidinone-carboxylic acid |

| NaOH (0.5M, 60°C) | Saponification | Sodium acetate derivative + Oxazolidinone amine |

| KMnO₄/H₂SO₄ | Methyl oxidation | 2,6-Dimethylbenzoic acid |

a) Oxazolidinone Ring Modifications

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the oxazolidinone ring, forming a secondary alcohol and releasing CO₂.

-

Nucleophilic Substitution : Reacts with Grignard reagents (e.g., CH₃MgBr) at the carbonyl carbon, yielding tertiary alcohol derivatives.

b) Aromatic Substitution

-

Electrophilic Substitution : The 2,6-dimethylphenyl group undergoes nitration (HNO₃/H₂SO₄) at the para position, producing nitro-substituted derivatives .

Catalytic Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives.

| Reaction Type | Catalytic System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)biarylacetamide | 72% |

Interaction with Biological Macromolecules

While not a direct chemical reaction, the compound interacts with enzymes such as cytochrome P450 isoforms (e.g., CYP3A4), leading to metabolic oxidation at the methyl groups . This interaction is critical for understanding its pharmacokinetic profile.

Key Stability Considerations

-

Thermal Stability : Stable up to 150°C; decomposes above 200°C via retro-amide formation.

-

Photostability : UV irradiation (254 nm) induces radical-mediated degradation, forming dimeric byproducts.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Melting Point : 104–105°C

- Water Solubility : 3.4 mg/L at 25°C

- Log P (Partition Coefficient) : 4.5–6.3

- Vapor Pressure : 1.27 × 10⁻⁵ mmHg at 25°C

- Stability: Stable under normal storage conditions; resistant to hydrolysis, heat, and light .

Biological Activity :

Oxadixyl is a systemic fungicide targeting Oomycetes, including Phytophthora and Pythium species. It inhibits RNA polymerase III, disrupting fungal RNA synthesis. It is applied as a seed treatment or foliar spray in agriculture .

Comparison with Similar Compounds

Structural Analogs

| Compound Name | Molecular Formula | Key Substituents | Target Pathogens/Application |

|---|---|---|---|

| Oxadixyl | C₁₄H₁₈N₂O₄ | 2,6-dimethylphenyl, 2-oxo-oxazolidin-3-yl, methoxy-acetamide | Oomycetes (e.g., Phytophthora) |

| Metalaxyl | C₁₅H₂₁NO₄ | 2,6-dimethylphenyl, methoxyacetyl-methyl ester | Oomycetes |

| Alachlor | C₁₄H₂₀ClNO₂ | 2,6-diethylphenyl, chloro-methoxyacetamide | Herbicide (grasses/broadleaf weeds) |

| Pretilachlor | C₁₇H₂₆ClNO₂ | 2,6-diethylphenyl, chloro-propoxyethylacetamide | Herbicide (rice paddies) |

| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | 2,6-dichlorophenyl, thiazol-2-yl-acetamide | Antibacterial/antifungal research |

Key Structural Differences :

- Oxadixyl vs. Metalaxyl: Oxadixyl has an oxazolidinone ring, while Metalaxyl features a methyl ester group. Both target Oomycetes but differ in metabolic stability .

- Oxadixyl vs. Alachlor : Alachlor’s chloro-methoxy group and ethyl substituents enhance herbicidal activity but reduce fungicidal specificity .

- Oxadixyl vs. 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : The latter’s thiazole ring and chlorine substituents alter solubility and biological targets .

Physicochemical and Environmental Properties

| Property | Oxadixyl | Metalaxyl | Alachlor | Pretilachlor |

|---|---|---|---|---|

| Water Solubility | 3.4 mg/L | 8.4 mg/L | 242 mg/L | 0.5 mg/L |

| Log P | 4.5–6.3 | 1.75 | 3.09 | 4.08 |

| Soil Half-Life (DT₅₀) | 30–60 days | 20–70 days | 15–30 days | 10–20 days |

| Vapor Pressure | 1.27 × 10⁻⁵ mmHg | 7.5 × 10⁻⁶ mmHg | 2.9 × 10⁻⁵ mmHg | 1.1 × 10⁻⁶ mmHg |

Environmental Impact :

- Pretilachlor’s lower solubility and higher Log P enhance persistence in anaerobic environments (e.g., rice paddies) .

Q & A

Q. How do computational tools enhance the interpretation of spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.